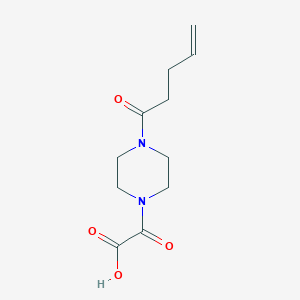![molecular formula C18H27FN2O B7438057 4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine](/img/structure/B7438057.png)
4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound is a morpholine derivative and has been found to have interesting biochemical and physiological effects. In
作用机制
The exact mechanism of action of 4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine is not fully understood. However, it is believed to act as a partial agonist for the dopamine D2 receptor and an antagonist for the serotonin 5-HT1A receptor. This dual action on these receptors may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine can affect various biochemical and physiological processes. For example, it has been found to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in neurological disorders such as Parkinson's disease. It has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One advantage of using 4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine in lab experiments is its specificity for certain receptors in the brain. This allows researchers to study the effects of manipulating these receptors in a more targeted manner. However, one limitation is that its effects may be influenced by other factors such as the dose used and the specific animal model used.
未来方向
There are many potential future directions for research on 4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine. One direction could be to further investigate its potential therapeutic effects in neurological disorders such as Parkinson's disease and depression. Another direction could be to study its effects on other receptors in the brain and its potential applications in other areas of research such as addiction and pain management. Additionally, further research could be done to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Conclusion:
In conclusion, 4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine is a promising compound for scientific research due to its potential applications in studying the mechanisms of certain receptors in the brain and its interesting biochemical and physiological effects. While there is still much to be learned about this compound, its potential future directions make it an exciting area of research.
合成方法
The synthesis of 4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine involves the reaction of morpholine with 3-fluorobenzylpiperidine followed by the addition of ethyl bromide. The resulting product is then purified to obtain the final compound. This synthesis method has been reported in a scientific paper by Li et al. (2016) and has been used by other researchers in the field.
科学研究应用
The potential applications of 4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine in scientific research are varied. This compound has been found to have affinity for certain receptors in the brain, such as the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it a promising compound for studying the mechanisms of these receptors and their role in various neurological disorders.
属性
IUPAC Name |
4-[2-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O/c19-18-3-1-2-17(14-18)15-21-8-5-16(6-9-21)4-7-20-10-12-22-13-11-20/h1-3,14,16H,4-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGORAHRJFSTKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN2CCOCC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-one](/img/structure/B7437982.png)
![2,2,2-trifluoroethyl N-[2-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-2-oxoethyl]carbamate](/img/structure/B7438002.png)
![tert-butyl N-[1-[(5-ethyl-1,2-oxazole-3-carbonyl)amino]spiro[3.3]heptan-3-yl]carbamate](/img/structure/B7438003.png)
![N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7438004.png)
![4-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]oxane-4-carboxamide](/img/structure/B7438012.png)


![N-[2-[cyclopropyl(methyl)amino]ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438037.png)
![(3-Hydroxyazetidin-1-yl)-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7438042.png)
![6-amino-1-(2-methoxyethyl)-5-[2-[[(2R)-1-methoxypropan-2-yl]-methylamino]acetyl]pyrimidine-2,4-dione](/img/structure/B7438044.png)
![8-[(3-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octan-8-yl)methyl]quinoline-5-carboxylic acid](/img/structure/B7438051.png)
![N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B7438061.png)

